2,3-Dimethyl-3-pentanol
Overview
Description
2,3-Dimethyl-3-pentanol: is an organic compound with the molecular formula C7H16O . It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by other names such as 3,4-Dimethyl-3-pentanol and 2,3-dimethylpentan-3-ol .
Mechanism of Action
Mode of Action
Alcohols in general can undergo dehydration reactions to form alkenes . This process involves the loss of water and the formation of a double bond, which can lead to changes in the molecule’s reactivity and interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-3-pentanol . For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, reactivity, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent with a carbonyl compound. For example, the reaction of sec-butyl magnesium bromide with acetone forms 2,3-dimethyl-2-pentanol, which can then be dehydrated to form 2,3-dimethyl-2-pentene. This product can be hydrogenated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of Grignard reagents and subsequent dehydration and hydrogenation steps are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dimethyl-3-pentanol can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted products
Scientific Research Applications
2,3-Dimethyl-3-pentanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 3,4-Dimethyl-3-pentanol
- 2,3-dimethylpentan-3-ol
Comparison: 2,3-Dimethyl-3-pentanol is unique due to its specific structure as a tertiary alcohol. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity due to the presence of the hydroxyl group and its position on the carbon chain .
Properties
IUPAC Name |
2,3-dimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZHJHSNHYIRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870656 | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-41-5 | |
Record name | 2,3-Dimethyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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